molecular formula C5H9NNaO5- B11741705 sodium (2S)-2-aminopentanedioate hydrate

sodium (2S)-2-aminopentanedioate hydrate

Katalognummer: B11741705
Molekulargewicht: 186.12 g/mol
InChI-Schlüssel: GJBHGUUFMNITCI-QTNFYWBSSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (2S)-2-aminopentanedioate hydrate is a chemical compound that belongs to the class of amino acid derivatives. It is a sodium salt of (2S)-2-aminopentanedioic acid, also known as L-glutamic acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-2-aminopentanedioate hydrate typically involves the neutralization of (2S)-2-aminopentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:

(2S)-2-aminopentanedioic acid+NaOHsodium (2S)-2-aminopentanedioate hydrate+H2O\text{(2S)-2-aminopentanedioic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} (2S)-2-aminopentanedioic acid+NaOH→sodium (2S)-2-aminopentanedioate hydrate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple crystallization steps to ensure the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (2S)-2-aminopentanedioate hydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium (2S)-2-aminopentanedioate hydrate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving amino acid metabolism and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Wirkmechanismus

The mechanism of action of sodium (2S)-2-aminopentanedioate hydrate involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter or a precursor to other bioactive compounds. The pathways involved include:

    Neurotransmission: Acts on glutamate receptors in the nervous system.

    Metabolic Pathways: Participates in the synthesis of proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium (2S)-2-aminobutanedioate hydrate: Another amino acid derivative with similar properties.

    Sodium (2S)-2-aminopropanedioate hydrate: A simpler amino acid derivative with different reactivity.

Uniqueness

Sodium (2S)-2-aminopentanedioate hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C5H9NNaO5-

Molekulargewicht

186.12 g/mol

IUPAC-Name

sodium;(2S)-2-aminopentanedioate;hydrate

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-2/t3-;;/m0../s1

InChI-Schlüssel

GJBHGUUFMNITCI-QTNFYWBSSA-L

Isomerische SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.[Na+]

Kanonische SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.